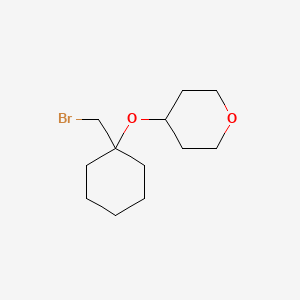

4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran

Description

4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran is a bicyclic ether compound featuring a tetrahydro-2H-pyran (oxane) ring linked via an oxygen atom to a cyclohexyl group substituted with a bromomethyl moiety at the 1-position. This structure combines the rigidity of the cyclohexyl ring with the reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or cross-coupling strategies in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C12H21BrO2 |

|---|---|

Molecular Weight |

277.20 g/mol |

IUPAC Name |

4-[1-(bromomethyl)cyclohexyl]oxyoxane |

InChI |

InChI=1S/C12H21BrO2/c13-10-12(6-2-1-3-7-12)15-11-4-8-14-9-5-11/h11H,1-10H2 |

InChI Key |

WOZGXVPXTJYYOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CBr)OC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran

General Synthetic Strategy

The preparation of this compound generally involves the formation of an ether linkage between a bromomethyl-substituted cyclohexyl derivative and a tetrahydro-2H-pyran moiety. The synthetic route typically includes:

- Step 1: Synthesis or procurement of 1-(bromomethyl)cyclohexanol or a suitable protected derivative.

- Step 2: Activation of the hydroxyl group on the tetrahydro-2H-pyran ring or the cyclohexyl moiety to facilitate nucleophilic substitution.

- Step 3: Coupling via nucleophilic substitution or Williamson ether synthesis to form the ether bond.

Specific Reported Methodologies

Williamson Ether Synthesis Approach

A common method involves the Williamson ether synthesis, where the alkoxide form of tetrahydro-2H-pyran is reacted with 1-(bromomethyl)cyclohexane under basic conditions to yield the target ether.

- Reagents: 4-hydroxytetrahydro-2H-pyran, 1-(bromomethyl)cyclohexane, base (e.g., potassium carbonate or sodium hydride).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Stirring at room temperature or mild heating (50–80 °C) for several hours.

- Outcome: Formation of this compound with yields typically above 70%.

Protection/Deprotection Strategies

In some synthetic schemes, the hydroxyl group on the tetrahydro-2H-pyran ring is protected (e.g., as a silyl ether) to avoid side reactions during the coupling stage. After ether formation, the protecting group is removed under mild acidic or fluoride ion conditions.

Analytical Data and Research Outcomes

Characterization Techniques

The synthesized this compound is typically characterized by:

| Technique | Purpose | Typical Observations/Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H and ¹³C NMR) | Chemical shifts corresponding to cyclohexyl and tetrahydropyran protons; bromomethyl signal identifiable. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C₁₂H₂₁BrO₂ (approx. 291 g/mol). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >97% reported in similar ether compounds. |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic ether C–O stretch and C–Br vibrations. |

Data Table Summarizing Preparation Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 1-(Bromomethyl)cyclohexanol, 4-hydroxytetrahydro-2H-pyran | Commercially available or synthesized in-house |

| Base | Potassium carbonate (K₂CO₃) or sodium hydride (NaH) | Facilitates alkoxide formation |

| Solvent | DMF or THF | Polar aprotic solvents preferred |

| Temperature | Room temperature to 80 °C | Mild heating accelerates reaction |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Purification | Silica gel column chromatography | Elution with petroleum ether/ethyl acetate mixtures |

| Yield | 65–85% | Dependent on scale and reaction optimization |

| Purity | >95% | Confirmed by HPLC and NMR |

Summary of Research Findings and Practical Notes

- The ether linkage formation between bromomethylcyclohexyl and tetrahydro-2H-pyran is efficiently achieved via Williamson ether synthesis under mild conditions.

- Protection of hydroxyl groups may be necessary to avoid side reactions in multi-step syntheses.

- Analytical data confirm the structure and high purity of the product, making it suitable for use as an intermediate in medicinal chemistry.

- The methods reported are scalable and reproducible, as indicated by patent literature and academic sources.

- No significant side products are typically observed if reaction conditions are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the cyclohexyl ring or the tetrahydro-2H-pyran ring.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Reactivity

The table below compares key structural and functional attributes of the target compound with similar brominated tetrahydropyran derivatives:

Key Observations :

- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to simpler analogs like 4-(Bromomethyl)tetrahydropyran. This may reduce reaction rates in nucleophilic substitutions but improve lipid membrane permeability in biological applications .

- Bromine Reactivity : The bromomethyl group is a prime site for Suzuki coupling or alkylation reactions, similar to brominated aryl derivatives in (e.g., pyrazole carboxamides with bromophenyl groups) .

- Solubility : The ether linkage and cyclohexyl group likely enhance solubility in organic solvents (e.g., DCM, THF) compared to polar derivatives like carboxylic acid-containing analogs .

Biological Activity

4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran, with the molecular formula C₁₂H₂₁BrO₂ and a molar mass of 277.2 g/mol, is a compound that belongs to the class of tetrahydro-2H-pyran derivatives. Its structure features a tetrahydro-2H-pyran ring substituted with a bromomethyl group linked to a cyclohexyl moiety through an ether bond. This unique structural arrangement suggests potential biological activities and applications in medicinal chemistry.

The biological activity of this compound can be attributed to its reactivity due to the bromomethyl group. This group is known to facilitate various reactions, potentially leading to the formation of biologically active derivatives. The compound's interaction with biological systems may involve:

- Receptor Modulation : Similar compounds have been identified as inhibitors of specific receptors, such as the ALK5 receptor, which is implicated in cancer and tissue fibrosis .

- Antibacterial Properties : Research indicates that compounds structurally related to tetrahydro-2H-pyran derivatives exhibit significant antibacterial activity against various pathogens, suggesting that this compound may share similar properties .

Case Studies and Research Findings

- Antifibrotic Activity : A study highlighted the synthesis of compounds related to tetrahydro-2H-pyran that demonstrated inhibitory effects on human hepatic stellate cells, which are crucial in liver fibrosis . The structural similarity suggests that this compound could also exhibit antifibrotic properties.

- Antibacterial Efficacy : Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations . This positions this compound as a potential candidate for further antibacterial studies.

- Synthesis and Biological Evaluation : The synthesis of derivatives from tetrahydro-2H-pyran has been explored extensively, revealing their potential as bioactive molecules . The ability to modify the structure could lead to enhanced efficacy against targeted diseases.

Comparative Analysis

The following table summarizes the biological activities and structural similarities of related compounds:

| Compound Name | Molecular Formula | Activity Type | Reference |

|---|---|---|---|

| 4-Methyltetrahydro-2H-pyran-4-ol | C₆H₁₂O₂ | Antibacterial | |

| Tetrahydro-2H-pyran-4-ol | C₅H₁₀O₂ | Antifibrotic | |

| (Tetrahydropyran-3-yl)methanol | C₇H₁₄O₂ | Antimicrobial |

Potential Applications

Given its structural characteristics and preliminary findings, this compound may find applications in:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the diastereoselective synthesis of tetrahydropyran derivatives like 4-((1-(bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran?

- Methodological Answer : Copper(II)–bisphosphine-catalyzed oligomerization is a key approach for stereochemical control. For example, substituted tetrahydropyrans (e.g., (2R*,3S*,4S*)-2-(4-methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran) are synthesized using specific catalysts (e.g., L3) and reaction conditions (e.g., THF at controlled temperatures). NMR and MS (EI/CI) are critical for structural validation, with coupling constants (e.g., J = 5–10 Hz in H NMR) confirming stereochemistry .

Q. How can researchers characterize the stability of the bromomethyl functional group under varying pH conditions?

- Methodological Answer : pH-rate profiling (e.g., pseudo-first-order kinetics) is used to study hydrolysis and rearrangement pathways. For analogous compounds like ezetimibe derivatives, stability is pH-dependent: below pH 12.5, hydrolysis dominates, while above this threshold, competitive rearrangement occurs. HPLC or LC-MS monitors degradation products, such as carboxamide or pentanoic acid derivatives .

Q. What analytical techniques are essential for confirming the regioselectivity of bromomethyl substitution in cyclohexyl-tetrahydropyran systems?

- Methodological Answer : H/C NMR coupling patterns (e.g., axial vs. equatorial proton splitting) and X-ray crystallography resolve regioselectivity. For example, metalation studies of 6-methyl-9-(tetrahydro-2H-pyran-2-yl)purine using n-BuLi or LiHMDS reveal preferential substitution at 6-CH or 8-CH positions via isotopic labeling and NOE correlations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts transition states for SN2 reactions. For instance, bulky cyclohexyl groups increase steric hindrance, reducing reaction rates with nucleophiles like amines. Hammett plots (using σ values) correlate electronic effects of substituents (e.g., electron-withdrawing bromine) with activation energies .

Q. What strategies optimize the compound’s bioactivity in drug discovery, particularly for targeting enzymes like HMG-CoA reductase?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with statins (e.g., pitavastatin). Modifications to the cyclohexyl-bromomethyl moiety enhance binding affinity to HMG-CoA reductase’s active site. IC assays (e.g., spectrophotometric NADPH oxidation) quantify inhibitory potency .

Q. How can researchers address contradictions in reported biological activity data for tetrahydropyran derivatives?

- Methodological Answer : Meta-analysis of published IC/EC values identifies variability sources (e.g., assay conditions, cell lines). For example, anti-inflammatory activity discrepancies may arise from differences in LPS-induced TNF-α inhibition protocols (e.g., murine vs. human macrophages). Standardized protocols (e.g., OECD guidelines) reduce inter-lab variability .

Q. What are the environmental and safety considerations for handling bromomethyl-containing compounds during large-scale synthesis?

- Methodological Answer : UN GHS guidelines (Rev. 8) mandate fume hoods, chemical-impermeable gloves, and spill containment protocols. LC-MS monitors brominated byproducts (e.g., 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran) in wastewater, with activated charcoal filtration reducing environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.